molecular formula C6H9ClN4O B3109191 4-Methoxypyrimidine-2-carboximidamide hydrochloride CAS No. 1706438-70-1

4-Methoxypyrimidine-2-carboximidamide hydrochloride

Cat. No.: B3109191
CAS No.: 1706438-70-1
M. Wt: 188.61
InChI Key: PAFAYRKMIQTFPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxypyrimidine-2-carboximidamide hydrochloride is a chemical compound with the molecular formula C6H8N4O·HCl. It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxypyrimidine-2-carboximidamide hydrochloride typically involves the reaction of 4-methoxypyrimidine with appropriate reagents to introduce the carboximidamide group. One common method involves the reaction of 4-methoxypyrimidine with cyanamide under acidic conditions to form the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could be explored to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxypyrimidine-2-carboximidamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines .

Scientific Research Applications

4-Methoxypyrimidine-2-carboximidamide hydrochloride has several scientific research applications:

Comparison with Similar Compounds

  • 4-Methoxypicolinimidamide hydrochloride
  • 2-Hydroxy-4-methylpyrimidine hydrochloride
  • N-(Phenyl)-2-(phenyl)pyrimidine-4-carboxamide

Comparison: 4-Methoxypyrimidine-2-carboximidamide hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities .

Properties

IUPAC Name

4-methoxypyrimidine-2-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O.ClH/c1-11-4-2-3-9-6(10-4)5(7)8;/h2-3H,1H3,(H3,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFAYRKMIQTFPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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